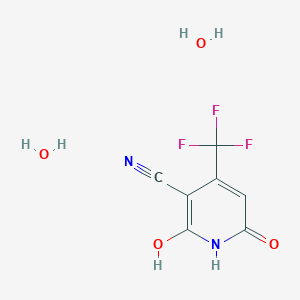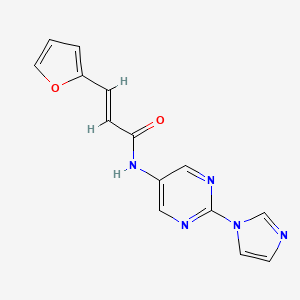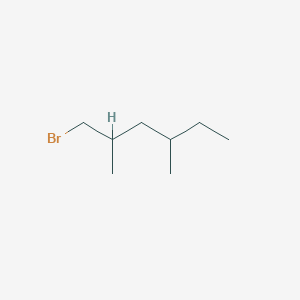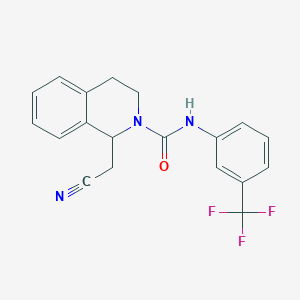
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate is a chemical compound with the CAS Number: 1049729-56-7 . It has a molecular weight of 240.14 and its IUPAC name is 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile dihydrate . This compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2 . The InChI key is QRYPSVHSUBAFFY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 285°C . The predicted boiling point is 267.8±40.0 °C and the predicted density is 1.63±0.1 g/cm3 . The pKa is predicted to be 2.57±0.58 .Aplicaciones Científicas De Investigación
Eco-friendly Synthesis Methods
Research by Khaksar and Gholami (2014) demonstrates an eco-benign and highly efficient protocol for synthesizing 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives from both electron-deficient and electron-rich substrates. This method, utilizing 2,2,2-trifluoroethanol, offers an operationally simple and high-yielding approach that allows for the solvent to be easily separated and reused, highlighting a sustainable pathway in chemical synthesis (Khaksar & Gholami, 2014).
Advanced Material Development
Liaw et al. (2007) synthesized a novel diamine containing a pyridine heterocyclic group, which was used to prepare highly soluble and thermally stable poly(pyridine−imide) polymers. These materials exhibit good thermal stability, high dielectric constant, and can be cast into flexible and tough films. This research underlines the potential of pyridine derivatives in developing new materials with desirable thermal and mechanical properties for various industrial applications (Liaw, Wang, & Chang, 2007).
Heterocyclic Chemistry Innovations
Trofimov et al. (2002) explored the annelation of pyridines with nitriles of α,β-acetylenic γ-hydroxyacids, achieving new condensed dihydropyridine systems under mild conditions. This process yields 4-cyanomethylidene-1,3-oxazolidine[3,2-a]-1,2-dihydropyridines with high efficiency, indicating the versatility of pyridine derivatives in synthesizing complex heterocyclic compounds (Trofimov, Andriyankova, Zhivet'ev, Mal’kina, & Voronov, 2002).
Chemical Synthesis and Derivatization
A concise synthesis method for 3,5-dicyano-6-trifluoromethyl pyridine reported by Hall (2014) from commercially available materials, and its derivatization to a mono thioamide, showcases the potential of this compound as a precursor for further chemical transformations. This highlights the compound's role in facilitating the development of new chemical entities through efficient synthesis and derivatization strategies (Hall, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P271, P261, and P280 , suggesting that use should be in well-ventilated areas, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn.
Direcciones Futuras
The biological activities of trifluoromethylpyridine (TFMP) derivatives, such as this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Mecanismo De Acción
Mode of Action
It is known that the compound can interact with biological systems, potentially influencing various biochemical processes .
Result of Action
It has been used as a reagent in the synthesis of novel monoindolyl-4-trifluoromethylpyridines and bisindolyl-4-trifluoromethylpyridines, which have potential antitumor activity .
Propiedades
IUPAC Name |
2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPSVHSUBAFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)
![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)



![N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2742540.png)
![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)



![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)
